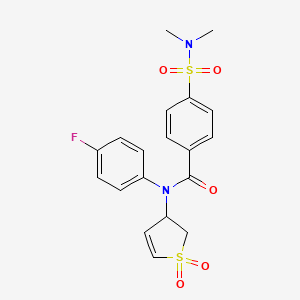
5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one, also known as MDI-052, is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. MDI-052 is a type of imidazolone derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one has been shown to inhibit the activity of the enzyme Akt, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one has also been studied for its effects on other physiological processes. Research has shown that 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one can inhibit the release of inflammatory cytokines, which are involved in the immune response. Additionally, 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
実験室実験の利点と制限
One advantage of using 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition of these processes. Additionally, 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one. One area of interest is the development of novel formulations or delivery methods that can improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanisms of action of 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one and to identify other potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one in humans.
合成法
The synthesis of 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one involves several steps, including the condensation of 3,5-dimethylbenzaldehyde and 1,3-benzodioxole-5-carboxaldehyde to form a Schiff base, which is then reduced to form the corresponding amine. This amine is then reacted with 2-bromoacetophenone to form the final product, 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one.
科学的研究の応用
5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one has been studied for its potential therapeutic applications, particularly in the field of oncology. Research has shown that 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one has anti-cancer properties and can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-5-12(2)7-14(6-11)20-9-15(19-18(20)21)13-3-4-16-17(8-13)23-10-22-16/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPNBGQZIXZYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(NC2=O)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B2862873.png)
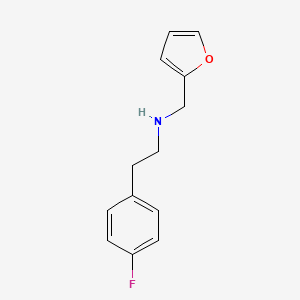
![N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B2862876.png)
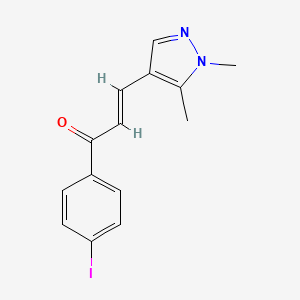
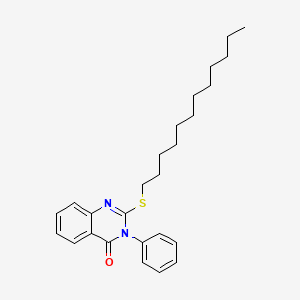

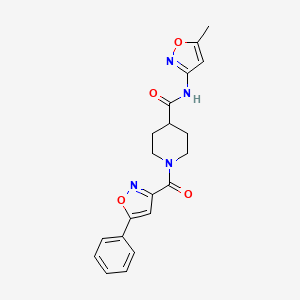
(C)C(C)(C)C](/img/structure/B2862888.png)
![1-(3-Propan-2-yl-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2862889.png)
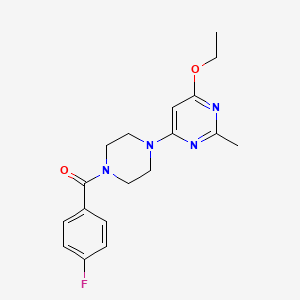

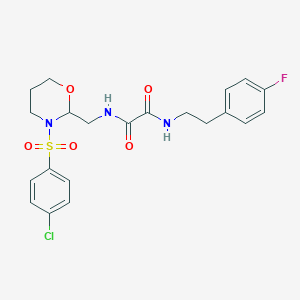
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide](/img/structure/B2862893.png)
